molecular formula C20H29FN6O3 B1667789 Brifentanil CAS No. 101345-71-5

Brifentanil

Cat. No. B1667789
M. Wt: 420.5 g/mol
InChI Key: KKMGCTVJCQYQPV-DOTOQJQBSA-N
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Description

Brifentanil, also known as A-3331, is an analog of fentanyl, a potent opioid . This drug is classified as an opioid analgesic and was developed in the early 1990s . The effects of brifentanil are very similar to those of alfentanil, with strong but short-lasting analgesia and sedation, and particularly notable itching and respiratory depression .


Molecular Structure Analysis

Brifentanil has a molecular formula of C20H29FN6O3 . It has an average mass of 420.481 Da and a monoisotopic mass of 420.228516 Da . It belongs to the class of organic compounds known as anilides .


Physical And Chemical Properties Analysis

Brifentanil has a molecular formula of C20H29FN6O3, an average mass of 420.481 Da, and a monoisotopic mass of 420.228516 Da . It belongs to the class of organic compounds known as anilides .

Scientific Research Applications

Pharmacokinetic Studies

Brifentanil's applications in scientific research primarily include pharmacokinetic studies. A notable example is the development of a method for analyzing [3H]brifentanil extracted from rat serum. This method, characterized by its sensitivity and speed, uses solid-phase extraction and chromatographic separation, followed by detection with an on-line radioactive detector. This approach eliminates the need for laborious peak collection and subsequent liquid scintillation counting, making it a valuable tool in pharmacokinetic research, especially in studies involving rats. It has been instrumental in identifying in vivo metabolites of Brifentanil that are more polar than the parent compound, offering insights into its metabolism and distribution (Kvalo et al., 1991).

Synthesis Research

Another significant application of Brifentanil in scientific research is in the field of synthesis. For instance, the synthesis of [fluorophenyl-3H(N)] brifentanil was achieved by catalytic tritiation of appropriate bromo precursors. The products were purified by preparative HPLC and characterized chromatographically and by proton decoupled 3H NMR. This research contributes to the understanding of Brifentanil's chemical properties and its potential derivatives, which could be valuable for various pharmacological applications (Filer et al., 1995).

Analgesic Potency and Duration of Action

Brifentanil has also been studied for its analgesic potency and duration of action. Research involving the synthesis and intravenous analgesic activity of various 3-methyl-4-(N-phenyl amido)piperidines revealed that certain compounds, including Brifentanil, displayed exceptional analgesic activity with short duration of action. This finding is crucial for the potential clinical application of Brifentanil in settings where a rapid recovery from anesthesia is required, such as in short surgical procedures in outpatient environments (Lalinde et al., 1990).

Safety And Hazards

Side effects of Brifentanil are similar to those of fentanyl itself, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear .

properties

IUPAC Name

N-[(3R,4S)-1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-3-methylpiperidin-4-yl]-N-(2-fluorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN6O3/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21/h5-8,15,17H,4,9-14H2,1-3H3/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMGCTVJCQYQPV-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)N(N=N1)CCN2CC[C@@H]([C@@H](C2)C)N(C3=CC=CC=C3F)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117268-95-8 (hydrochloride)
Record name Brifentanil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101345715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20143867
Record name Brifentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brifentanil

CAS RN

101345-71-5
Record name Brifentanil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101345715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brifentanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09172
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brifentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRIFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GDT77PQBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
LT Kvalo, JA Wilhelm, MJ Edfort… - Journal of Chromatography …, 1991 - Elsevier
A method for rapid analysis of [ 3 H]brifentanil extracted from rat serum is described that has the advantages of sensitivity, speed and specificity. The method is based on extraction from …
Number of citations: 4 www.sciencedirect.com
CN Filer, RP Nugent, BS Huang - Journal of Labelled …, 1995 - Wiley Online Library
[Fluorophenyl‐ 3 H(N)] Ocfentanil (1b) and [fluorophenyl‐ 3 H(N)] brifentanil [2b] were synthesized by catalytic tritiation of appropriate bromo precursors (1a, 2a). The products were …
MK James - Expert Opinion on Investigational Drugs, 1994 - Taylor & Francis
… These efforts led to the synthesis and testing of brifentanil (A-3331, Figure 1). In rats this compound showed a slight advantage over fentanyl in terms of relative potency in producing …
Number of citations: 53 www.tandfonline.com
A Hall, J Hardy - Opioids in cancer pain, 2009 - books.google.com
… A new fentanyl analogue, brifentanil (ANQ—3331, A—333 1), which has prop— erties similar to alfentanil, was developed in the early 19905. It belongs to the piperidine analogue class}…
Number of citations: 11 books.google.com
R Vardanyan, V Hruby - 2016 - books.google.com
… an additional one methyl group (lofentanil, brifentanil), as well as two methyl groups (phenaridine) had been introduced into the second, third or fifth positions of the piperidine ring. …
Number of citations: 176 books.google.com
N Lalinde, J Moliterni, D Wright… - Journal of medicinal …, 1990 - ACS Publications
In the search for the ideal analgesic devoid of the typical side effects common to all morphinomimetic compounds, investigators have modified the fentanyl structure (1) in various ways. …
Number of citations: 29 pubs.acs.org
JR Bagley, LV Kudzma, NL Lalinde… - Medicinal research …, 1991 - Wiley Online Library
The market entry of the 4-anilidopiperidine opioids was initiated with the discovery by Janssen of the potent prototype, fentanyl (l). l The origin of this class of central analgesics can be …
Number of citations: 45 onlinelibrary.wiley.com
YT Lo, M Lim-Watson, Y Seo, N Fluetsch… - World Neurosurgery, 2020 - Elsevier
… or propiram or sameridine or samidorphan or semorphone or tapentadol or thebaine or tifluadom or tilidine or tonazocine or trimeperidine or beta hydroxymefentanyl or brifentanil or …
Number of citations: 23 www.sciencedirect.com
M Nami, P Salehi, M Bararjanian, NS Delshad… - Medicinal Chemistry …, 2022 - Springer
A series of 12 novel triazoles containing derivatives of norsufentanil were put into synthesis having the construction of the alkynyl group on norsufentanil followed by copper(I)-catalyzed …
Number of citations: 2 link.springer.com
GC Richards, K Sitkowski, C Heneghan… - British Journal of …, 2021 - Wiley Online Library
Aim The growing demand for analgesia, coupled with an increasing need to treat opioid dependence and overdose, has escalated the development of novel opioids. We aimed to …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com

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